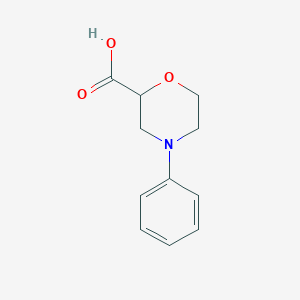

4-Phenylmorpholine-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-phenylmorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)10-8-12(6-7-15-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNYQASIGKYJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Phenyl-Substituted Amino Alcohols with Carboxylation

One common approach starts from 2-anilinoethanol or phenyl-substituted amino alcohols, which undergo cyclization with reagents such as chloroacetyl chloride under basic conditions to form morpholinone intermediates. Subsequent hydrolysis or oxidation steps introduce the carboxylic acid group at the 2-position.

- Stepwise process:

- Dissolve 2-anilinoethanol in ethanol-water mixture.

- Heat to ~38 °C and add chloroacetyl chloride and sodium hydroxide solution simultaneously, maintaining pH 12–12.5 to promote cyclization.

- Stir and cool to precipitate the morpholinone intermediate.

- Isolate by filtration, wash, and dry to obtain 4-phenyl-3-morpholinone (a key intermediate).

This method yields white solid products with melting points around 152 °C and yields of approximately 70%.

Hydrogenation of Nitro-Substituted Morpholinones

A nitro-substituted morpholinone precursor (e.g., 4-(4-nitrophenyl)-3-morpholinone) can be reduced via catalytic hydrogenation to the corresponding amino derivative, which can then be further transformed into the carboxylic acid:

- Suspend the nitro compound in ethanol.

- Add palladium on activated carbon catalyst.

- Hydrogenate under 5 bar hydrogen pressure at 80 °C for 1 hour.

- Filter off catalyst, concentrate the solution, and crystallize the product.

This method provides high purity 4-(4-aminophenyl)-3-morpholinone, which can be a precursor for carboxylic acid derivatives.

Reaction of Morpholine with Phenylacetic Acid Derivatives

Another synthetic route involves direct reaction of morpholine with phenylacetic acid or its derivatives under acidic conditions to form the morpholine-2-carboxylic acid framework:

- Morpholine reacts with phenylacetic acid in the presence of a strong acid catalyst.

- Elevated temperatures facilitate cyclization and formation of the carboxylic acid functional group.

- Industrial methods may use continuous flow synthesis for better control and higher purity.

- Catalytic systems can improve reaction efficiency and yield.

Carboxylation of Morpholine-Containing Organometallic Intermediates

Carboxylic acids can also be prepared by carboxylation of organometallic intermediates such as Grignard reagents derived from phenylmorpholine precursors:

- Formation of a Grignard reagent from a halogenated phenylmorpholine derivative.

- Bubbling dry CO₂ gas through the Grignard solution to form a metal carboxylate.

- Acidic work-up to yield this compound.

This method is well-established for carboxylic acid synthesis and can be adapted for morpholine derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cyclization method using chloroacetyl chloride and sodium hydroxide is well-documented for producing morpholinone intermediates with good yield and purity, which can be further transformed into the target carboxylic acid.

- Catalytic hydrogenation efficiently converts nitro-substituted morpholinones to amino derivatives, which are crucial intermediates in the synthesis of carboxylic acid derivatives.

- Industrial synthesis benefits from continuous flow techniques, which enhance control over reaction parameters and improve product purity and yield.

- The carboxylation of Grignard reagents remains a classical and reliable method for introducing carboxylic acid groups, adaptable to morpholine derivatives with appropriate halogen substitution.

- The choice of method depends on available starting materials, scale, and desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of phenylmorpholinone derivatives.

Reduction: Formation of phenylmorpholine alcohols.

Substitution: Formation of nitro or halogenated phenylmorpholine derivatives.

Aplicaciones Científicas De Investigación

4-Phenylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-Phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

- Structure : Features a benzyl (CH₂C₆H₅) group instead of phenyl directly attached to the morpholine nitrogen.

- Properties: The hydrochloride salt enhances solubility in polar solvents.

4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid

- Structure : Substituted with a pyrimidin-2-yl group at position 3.

- Properties : The pyrimidine ring adds hydrogen-bonding capability and aromaticity, which may improve interactions with biological targets like enzymes or receptors. Molecular weight: 209.20 g/mol; purity: 95% .

- Applications : Likely explored as a kinase inhibitor or antimicrobial agent due to the pyrimidine motif.

(2S,4S)-BOC-4-Phenylpyrrolidine-2-carboxylic Acid

- Structure : Pyrrolidine ring (5-membered) instead of morpholine, with a tert-butoxycarbonyl (BOC) protecting group.

- Properties : The BOC group stabilizes the compound during synthesis. The pyrrolidine ring’s smaller size may reduce steric hindrance compared to morpholine derivatives .

- Applications : Intermediate in peptide synthesis or asymmetric catalysis.

2-Phenylquinoline-4-carboxylic Acid Derivatives

- Structure: Quinoline core with a phenyl group at position 2 and carboxylic acid at position 4.

- Properties: Demonstrated antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL for Compound 5a4) and Escherichia coli (MIC = 128 µg/mL for Compound 5a7). Low cytotoxicity (MTT assay) noted for active derivatives .

- Applications: Potential leads for novel antibiotics targeting resistant strains.

Physicochemical Properties

| Compound | Solubility | LogP (Predicted) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 4-Phenylmorpholine-2-carboxylic acid* | Moderate (polar solvents) | ~1.5 | ~207.22 | Morpholine, Phenyl, Carboxylic Acid |

| 4-Benzylmorpholine-2-carboxylic acid HCl | High (aqueous) | ~2.0 | 277.74 | Benzyl, Hydrochloride Salt |

| 2-Phenylquinoline-4-carboxylic acid | Low (DMSO) | ~3.2 | 265.27 | Quinoline, Phenyl, Carboxylic Acid |

| 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid | Moderate (DMF) | ~1.8 | 209.20 | Pyrimidine, Morpholine |

*Estimated based on analogs.

Actividad Biológica

4-Phenylmorpholine-2-carboxylic acid (PMCA), a compound with the molecular formula C₁₁H₁₃NO₃, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

PMCA features a morpholine ring with a phenyl group and a carboxylic acid functional group. This unique structure contributes to its varied biological activities. The compound appears as a white crystalline solid with a molecular weight of 207.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White crystalline solid |

The biological activity of PMCA is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in pain and inflammation pathways. Research indicates that PMCA can modulate enzyme activity, potentially inhibiting pathways associated with various diseases. For instance, it may inhibit certain enzymes involved in inflammatory responses, suggesting analgesic and anti-inflammatory properties .

Biological Activities

- Anti-inflammatory Effects : Preliminary studies suggest that PMCA exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

- Analgesic Properties : The compound has been noted for its analgesic potential, which may be linked to its ability to interact with pain receptors .

- Anticancer Potential : Ongoing research is exploring PMCA's efficacy as a therapeutic agent against various cancers, although detailed mechanisms remain to be elucidated .

Structure-Activity Relationships (SAR)

The SAR studies of PMCA have revealed insights into how modifications to its structure can influence biological activity. For example, the presence of the phenyl group is crucial for enhancing lipophilicity and binding affinity to biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Fluorophenyl)morpholine-2-carboxylic acid | C₁₁H₁₂FNO₃ | Contains a fluorine atom, enhancing lipophilicity |

| 4-Methylmorpholine-2-carboxylic acid | C₁₁H₁₃NO₃ | Methyl substitution affects solubility properties |

| 4-(Trifluoromethyl)phenylmorpholine | C₁₂H₉F₃N | Trifluoromethyl group increases reactivity |

These analogs demonstrate how structural variations can lead to different biological activities and pharmacokinetic properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of PMCA:

- Study on Enzyme Inhibition : A study demonstrated that PMCA could inhibit specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent .

- Analgesic Activity Assessment : In vitro assays indicated that PMCA could reduce pain responses in animal models, supporting its use in pain management strategies .

- Cancer Research : A recent investigation into PMCA's anticancer properties revealed that it could induce apoptosis in certain cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 4-phenylmorpholine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalizing the morpholine ring with a phenyl group at the 4-position and introducing a carboxylic acid moiety at the 2-position. A common approach includes:

- Acylation reactions : Using trifluoroacetyl or acetyl derivatives to protect reactive sites during synthesis .

- Catalytic hydrogenation : To reduce intermediates while preserving stereochemistry, especially when chiral centers are present .

- Purification : Column chromatography or recrystallization in tetrahydrofuran (THF) is recommended to isolate the product with >97% purity .

Key variables affecting yield include solvent polarity (DMF enhances reactivity but may complicate purification) and temperature control (reflux conditions for cyclization).

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can resolve the phenyl group’s aromatic protons (δ 7.2–7.5 ppm) and the morpholine ring’s methylene signals (δ 3.5–4.0 ppm). The carboxylic acid proton is typically absent in DO-exchanged spectra .

- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO, theoretical 207.09 g/mol) and fragmentation patterns to validate the morpholine backbone .

- X-ray Crystallography : Essential for resolving stereochemistry, particularly if the compound exhibits chiral centers (e.g., 2S,4R configurations in analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from structural analogs with minor substituent differences (e.g., trifluoroacetyl vs. acetyl groups). Strategies include:

- Comparative binding assays : Test analogs against identical biological targets (e.g., enzymes like cyclooxygenase) to isolate substituent effects .

- Computational docking : Use molecular dynamics simulations to compare binding affinities of derivatives (e.g., phenyl vs. fluorophenyl groups) .

- Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, synthetic studies) to identify trends in lipophilicity or electronic effects .

Q. What strategies enable enantioselective synthesis of this compound for chiral drug development?

Methodological Answer:

- Chiral auxiliaries : Use Fmoc-protected intermediates to control stereochemistry during morpholine ring formation .

- Asymmetric catalysis : Employ palladium or ruthenium catalysts for selective hydrogenation of prochiral ketones .

- Resolution techniques : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate enantiomers .

Q. How does this compound interact with metabolic enzymes, and what experimental models validate these mechanisms?

Methodological Answer:

- Enzyme inhibition assays : Measure IC values against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to active sites .

- In vivo models : Administer radiolabeled compounds in rodent studies to track metabolite formation via LC-MS .

Data Analysis and Experimental Design

Q. What methodologies address discrepancies in reported toxicity profiles of this compound analogs?

Methodological Answer:

- Structure–toxicity relationships (STR) : Compare LD values of analogs (e.g., fluorinated vs. non-fluorinated derivatives) to identify toxicophores .

- In vitro hepatotoxicity screening : Use HepG2 cells to assess metabolic stability and reactive metabolite formation .

- Cross-species studies : Evaluate toxicity in zebrafish embryos vs. mammalian models to validate translational relevance .

Q. How can computational tools predict the pharmacokinetic behavior of this compound derivatives?

Methodological Answer:

- QSAR modeling : Correlate logP values (e.g., 1.2–2.8 for phenyl vs. trifluoromethyl derivatives) with absorption rates .

- Molecular docking : Simulate interactions with human serum albumin (HSA) to predict plasma protein binding .

- ADMET prediction software : Use SwissADME or ADMETLab to estimate clearance rates and half-life .

Q. What experimental protocols mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

- Flow chemistry : Optimize reaction parameters (e.g., residence time, temperature) for continuous production .

- DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., catalyst loading, solvent ratio) .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers design this compound derivatives with enhanced blood-brain barrier (BBB) permeability?

Methodological Answer:

- Bioisosteric replacement : Substitute phenyl with fluorophenyl groups to improve lipophilicity (clogP <3) .

- Prodrug strategies : Esterify the carboxylic acid to enhance passive diffusion, followed by enzymatic hydrolysis in the brain .

- P-glycoprotein inhibition : Co-administer with efflux pump inhibitors (e.g., verapamil) to assess BBB penetration in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.